6-(Tert-butylamino)hexanoic acid

Descripción general

Descripción

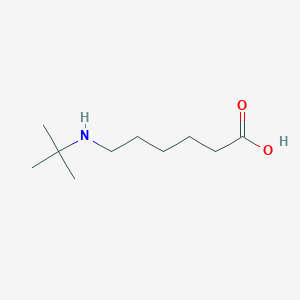

6-(Tert-butylamino)hexanoic acid is a chemical compound with the molecular formula C10H21NO2 . It is a structure that includes a hexanoic acid chain with a tert-butylamino group attached .

Molecular Structure Analysis

The InChI code for 6-(Tert-butylamino)hexanoic acid is 1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) . This indicates that the compound has a carbon backbone of 10 atoms, with a tert-butylamino group attached, and a carboxylic acid group at the end of the chain .Physical And Chemical Properties Analysis

6-(Tert-butylamino)hexanoic acid is a solid at 20°C . It has a molecular weight of 187.28 . The compound is stored at a temperature of 0-10°C under inert gas . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Stereocontrolled Synthesis : A stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere, has been developed. This synthesis is significant for producing compounds corresponding to Phe–Phe, an important dipeptide (Nadin et al., 2001).

Biocatalytic Reduction : A chemoenzymatic synthesis process was developed to create all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound involving tert-butylamino group. This method is significant for preparing versatile 1,3-diol building blocks (Wolberg et al., 2001).

Industrial Applications

Hexanoic Acid Production : A biosynthetic pathway in Kluyveromyces marxianus was engineered to produce hexanoic acid, a precursor for fine chemistry and various industrial applications. This pathway incorporated genes from bacteria and yeast to produce hexanoic acid from galactose (Cheon et al., 2014).

Thermal Hazard Evaluation : The thermal hazard of tert-butyl peroxy-2-ethyl hexanoate, used as an initiator for polymerization, was studied in combination with metal ions. Understanding these hazards is crucial for safe industrial applications (Tsai et al., 2013).

Environmental Impact

- Photocatalytic Degradation : A study on the photocatalytic transformation of salbutamol, containing a tert-butylamino group, under simulated solar irradiation was conducted. This research is vital for understanding the environmental fate of pharmaceutical agents (Sakkas et al., 2007).

Safety And Hazards

The safety data sheet for 6-(Tert-butylamino)hexanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

6-(tert-butylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWIEIYRUGMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butylamino)hexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)

![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)